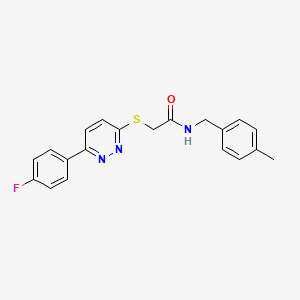

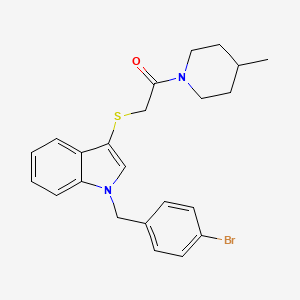

![molecular formula C24H17F2N3 B2674565 3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-91-9](/img/structure/B2674565.png)

3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been found to possess a variety of biological activities. In

Scientific Research Applications

Fluorescence Applications

Quinoline derivatives, including pyrazolo[4,3-c]quinolines, are known for their efficient fluorescence. They are widely used in biochemistry and medicine for studying various biological systems. These compounds are particularly valuable as DNA fluorophores due to their fused aromatic systems, which include heteroatoms making them sensitive and selective for specific applications. Their fluorescence properties make them suitable for applications in light-emitting devices and as molecular sensors due to their bright and stable emission under various conditions (Aleksanyan & Hambardzumyan, 2013); (Mu et al., 2010).

Photophysical and Electrochemical Properties

The structural and optical properties of pyrazolo[4,3-c]quinoline derivatives have been extensively studied, showing that these compounds exhibit promising photophysical and electrochemical characteristics. These properties are crucial for their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their high fluorescence yield and the ability to tune the basicity through fluorine substitution make them resistant to proton donors, enhancing their stability and performance in various applications (Zeyada, El-Nahass, & El-Shabaan, 2016); (Szlachcic & Uchacz, 2018).

Applications in Photodiode Fabrication

Research has also explored the use of pyrazolo[4,3-c]quinoline derivatives in the fabrication of organic-inorganic photodiode devices. These studies have shown that the derivatives can be deposited as thin films to form heterojunction diodes, displaying rectification behavior and photovoltaic properties under both dark and illumination conditions. This application underscores their potential in the development of new types of photodiodes with improved performance parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Molecular Sensing and Antitubercular Activity

The versatility of the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore as a building block for the construction of molecular sensors has been demonstrated. These compounds can be integrated into fluorophore-spacer-receptor systems, showing strong analyte-induced fluorescence enhancement, which is valuable for metal ion recognition. Additionally, certain pyrazolo[3,4-c]quinoline derivatives have been synthesized and tested for their antitubercular activity, offering a new avenue for therapeutic applications (Rurack et al., 2002); (Kantevari et al., 2011).

properties

IUPAC Name |

3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-9-18(26)13-20(22)24(21)29(28-23)19-10-7-17(25)8-11-19/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGCRSINRUGYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)

![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)

![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)

![4-{4-[(acetylamino)methyl]-1H-pyrazol-1-yl}-N-(4-fluorobenzyl)benzamide](/img/structure/B2674503.png)

![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)